(2Z)-2-[(Z)-[2-[4-ethyl-3-[[5-(4-methylphenyl)tetrazol-2-yl]methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]hydrazinylidene]-1,3-thiazolidin-4-one
Overview
Description
The compound (2Z)-2-[(Z)-[2-[4-ethyl-3-[[5-(4-methylphenyl)tetrazol-2-yl]methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[321]octan-4-ylidene]hydrazinylidene]-1,3-thiazolidin-4-one is a complex organic molecule with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(Z)-[2-[4-ethyl-3-[[5-(4-methylphenyl)tetrazol-2-yl]methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]hydrazinylidene]-1,3-thiazolidin-4-one involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the tetrazole and triazole rings, followed by their functionalization with the appropriate substituents. The final step involves the formation of the thiazolidinone ring, which is achieved through a cyclization reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high throughput .
Chemical Reactions Analysis
Types of Reactions
The compound (2Z)-2-[(Z)-[2-[4-ethyl-3-[[5-(4-methylphenyl)tetrazol-2-yl]methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]hydrazinylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the sulfanylidene group could yield sulfoxides or sulfones, while reduction of the tetrazole ring might produce amines .
Scientific Research Applications
The compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2Z)-2-[(Z)-[2-[4-ethyl-3-[[5-(4-methylphenyl)tetrazol-2-yl]methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]hydrazinylidene]-1,3-thiazolidin-4-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways . The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds share some structural similarities with the target compound, particularly in their aromatic ring systems.
2,2’-Bipyridyl:
Uniqueness
What sets (2Z)-2-[(Z)-[2-[4-ethyl-3-[[5-(4-methylphenyl)tetrazol-2-yl]methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]hydrazinylidene]-1,3-thiazolidin-4-one apart from these similar compounds is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
(2Z)-2-[(Z)-[2-[4-ethyl-3-[[5-(4-methylphenyl)tetrazol-2-yl]methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]hydrazinylidene]-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N10O3S2/c1-3-30-17(9-31-28-19(25-29-31)13-6-4-12(2)5-7-13)27-32(22(30)36)15-8-14(20-34-10-16(15)35-20)24-26-21-23-18(33)11-37-21/h4-7,15-16,20H,3,8-11H2,1-2H3,(H,23,26,33)/b24-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTPKHIYDAYFSU-OYKKKHCWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=S)C2CC(=NN=C3NC(=O)CS3)C4OCC2O4)CN5N=C(N=N5)C6=CC=C(C=C6)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NN(C1=S)C2C/C(=N/N=C\3/NC(=O)CS3)/C4OCC2O4)CN5N=C(N=N5)C6=CC=C(C=C6)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N10O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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